molecular formula C7H9NO3S B2369833 O-tosylhydroxylamine CAS No. 52913-14-1

O-tosylhydroxylamine

Cat. No.: B2369833
CAS No.: 52913-14-1
M. Wt: 187.21
InChI Key: OAIJQSLFIIMPOI-UHFFFAOYSA-N
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Description

O-tosylhydroxylamine is an organic compound that features a hydroxylamine functional group bonded to a tosyl (p-toluenesulfonyl) group. This compound is known for its versatility in organic synthesis, particularly in the formation of nitrogen-containing compounds. It is often used as a reagent in various chemical reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-tosylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields this compound as a white crystalline solid .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: O-tosylhydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-tosylhydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which O-tosylhydroxylamine exerts its effects involves the formation of reactive intermediates that can participate in various chemical transformations. For example, in nucleophilic substitution reactions, the tosyl group acts as a leaving group, allowing the hydroxylamine moiety to react with nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the tosyl group, which stabilizes the transition state and enhances the reaction rate .

Comparison with Similar Compounds

    N-methyl-O-tosylhydroxylamine: Similar in structure but contains a methyl group on the nitrogen atom.

    N-Boc-O-tosylhydroxylamine: Contains a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

    O-benzylhydroxylamine: Features a benzyl group instead of a tosyl group.

Uniqueness: O-tosylhydroxylamine is unique due to its high reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other hydroxylamine derivatives .

Properties

IUPAC Name

amino 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-6-2-4-7(5-3-6)12(9,10)11-8/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIJQSLFIIMPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401044900
Record name Amino 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401044900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52913-14-1
Record name Amino 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401044900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name amino 4-methylbenzene-1-sulfonate
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